REACTION_CXSMILES
|
Br[C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.[CH3:11]B(O)O.COCCOC.O.CCO.O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[CH3:11][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1 |f:2.3.4,^1:29,31,50,69|
|
Name
|
|
Quantity
|
214 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=2C1=NC=CC2
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
DME water EtOH
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
COCCOC.O.CCO
|
Name
|
Na2CO
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3 reaction vials
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Type
|
CUSTOM
|
Details
|
N2 gas is bubbled in for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
each vials are sealed
|
Type
|
CUSTOM
|
Details
|
All reaction mixtures
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2C1=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 129.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |